molecular formula C16H13Br3N2O4 B11566626 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11566626
M. Wt: 537.0 g/mol
InChI Key: WUOYBDRUEFVFJL-IFRROFPPSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-methoxyphenol with acetohydrazide under specific conditions to form an intermediate, which is then reacted with 3,5-dibromo-2-hydroxybenzaldehyde to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield brominated phenoxy oxides, while reduction could result in de-brominated derivatives. Substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and functional groups enable it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
  • 2-(2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromine atoms and functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or different chemical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H13Br3N2O4

Molecular Weight

537.0 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br3N2O4/c1-24-11-2-3-14(12(18)6-11)25-8-15(22)21-20-7-9-4-10(17)5-13(19)16(9)23/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

WUOYBDRUEFVFJL-IFRROFPPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)Br

Origin of Product

United States

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